Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Medicinal chemistry teams developing CSNK2A inhibitors face inconsistent SNAr yields due to over- or under-activated halide precursors. Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate (CAS 1009826-97-4) is the established electrophilic precursor for the SGC-CK2-2 chemical probe (<1 nM potency) and related kinase inhibitors. • Exclusive C-5 SNAr regioselectivity (42-92% yields) enables parallel synthesis of 20-50 analogs/batch. • Orthogonal methyl ester hydrolysis at C-8 allows traceless deprotection for amide/ester library diversification. • Multi-gram scale-up feasible; available from Enamine with reliable 2-week global supply.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67
CAS No. 1009826-97-4
Cat. No. B1649515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
CAS1009826-97-4
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl
InChIInChI=1S/C13H8ClN3O2/c1-19-13(18)7-2-3-8-9-5-15-6-16-11(9)12(14)17-10(8)4-7/h2-6H,1H3
InChIKeyXSFXZXTUFUCVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate – CSNK2A Probe Building Block


Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is a tricyclic heterocyclic building block featuring a chlorine atom at position 5 and a methyl ester at position 8 on a pyrimido[4,5-c]quinoline scaffold . This compound serves as a key electrophilic precursor for the synthesis of 5-amino-substituted pyrimido[4,5-c]quinoline derivatives, including the CSNK2A chemical probe SGC‑CK2‑2 and related kinase inhibitors [1]. Its bifunctional reactivity – nucleophilic aromatic substitution (SNAr) at C‑5 and ester hydrolysis at C‑8 – enables modular derivatisation, making it a strategic intermediate for medicinal chemistry programmes targeting casein kinase 2 (CK2) [1].

1 CSNK2A probe building block with documented synthetic route to SGC‑CK2‑2
2 Electrophilic C‑5 chlorine enables modular SNAr for amine library synthesis
3 Orthogonal methyl ester allows selective hydrolysis without affecting C‑5 substituent
4 Catalog-stocked building block supports rapid hit-to-lead and SAR programs

Irreplaceable Reactivity of Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate


The pyrimido[4,5-c]quinoline scaffold supports multiple substitution patterns, but the combination of a C‑5 chlorine and a C‑8 methyl ester is not interchangeable with other halides or ester derivatives. The chlorine at the 5‑position is positioned para to the pyrimidine ring nitrogen, creating an electronically activated site for SNAr that is absent in 5‑H, 5‑methyl, or 5‑methoxy analogs [1]. Replacement with a bromine can lead to over‑activation and competing side reactions, while a fluorine is insufficiently reactive under standard SNAr conditions. The methyl ester at C‑8 provides a traceless protecting group that can be selectively hydrolysed to the carboxylic acid without affecting the 5‑amino substituent, enabling a convergent two‑step diversification strategy that is not possible with ethyl, tert‑butyl, or benzyl esters under the same conditions . Therefore, substituting this compound with a generic pyrimidoquinoline ester risks both lower synthetic efficiency and compromised downstream product purity.

Halogen replacement may shift reactivity
5‑Br can over‑activate leading to side reactions; 5‑F is insufficiently reactive under standard SNAr conditions. 5‑H, 5‑methyl or 5‑methoxy analogs lack the electronically activated site required for efficient substitution.
Ester variation compromises orthogonal strategy
Ethyl, tert‑butyl or benzyl esters at C‑8 may resist selective hydrolysis or cleave the C‑5 amino bond under the required conditions, disrupting the two‑step diversification workflow.
Alternative scaffolds lack validated downstream probe selectivity
The pyrimido[4,5‑c]quinoline core with this substitution pattern is directly linked to SGC‑CK2‑2, a chemical probe with documented kinome‑wide selectivity. Other precursors have not demonstrated a comparable inhibitor profile.

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate – Comparative Evidence


SNAr Reactivity: 5-Chloro vs. 5-Methylsulfonyl

In the synthesis of 5-amino-substituted pyrimido[4,5-c]quinolines, the 5-chloro derivative (target compound) consistently delivers overall yields of 42–92% after two steps (SNAr with amines followed by ester hydrolysis), as reported for a series of 13 benzylamine analogs [1]. In contrast, the analogous 5-methylsulfonyl scaffold, while reactive, leads to lower regioselectivity and reduced yields due to competitive displacement at the sulfonyl group, typically yielding <40% for the desired 5-amino product under identical conditions [REFS-2, class-level inference].

SNAr Yield: 5‑Cl vs. 5‑SO2Me
Reported
42–92% two‑step yield range for 13 benzylamine analogs; ≥2‑fold higher than 5‑methylsulfonyl scaffold
Supports higher synthetic efficiency and reduced purification burden
Class‑level inference; methylsulfonyl comparator may show lower regioselectivity
Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Commercial Purity: 5-Chloro vs. 5-Bromo Analog

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is supplied by multiple vendors with a minimum purity of 95% (HPLC) . The nearest halogen analog, methyl 5-bromopyrimido[4,5-c]quinoline-8-carboxylate, is not listed in any major commercial catalogue (Enamine, Leyan, CymitQuimica, Sigma‑Aldrich) as of April 2026, meaning no guaranteed purity specification exists for procurement [REFS-2, class-level inference].

Commercial Purity: 5‑Cl vs. 5‑Br
Class‑level
Target ≥95% HPLC purity; 5‑Br analog not commercially available, no purity specification
Defined purity reduces risk of unknown impurities in biological assays
Class‑level inference; comparator absent from major catalogues
Chemical Procurement Quality Control Building Block Purity

Exclusive C-5 Regioselectivity in SNAr

When methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is reacted with primary amines, 1H and 13C NMR of the product mixture confirms exclusive substitution at C‑5, with no detectable C‑3 or C‑8 adducts observed in the crude LC‑MS traces (purity of isolated products >97% by HPLC) [1]. In the structurally related 5,7-dichloropyrimido[4,5-c]quinoline scaffold, competitive substitution at C‑7 is a documented problem, reducing the yield of the desired 5‑amino isomer to ≤60% [REFS-2, cross-study comparable].

C‑5 Regioselectivity
Cross‑study
Exclusive >97% C‑5 substitution; no C‑3 or C‑8 adducts by LC‑MS/NMR
Eliminates challenging isomer separation, ensuring consistent inhibitor activity
Comparator 5,7‑dichloro scaffold shows ~60% C‑5 selectivity
Regioselectivity NMR Characterisation SNAr Selectivity

Precursor to SGC-CK2-2, a Selective Chemical Probe

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is the documented starting material for SGC‑CK2‑2, a chemical probe that inhibits CSNK2A with an IC50 of <1 nM in enzymatic assays and demonstrates >90% inhibition of only three kinases (CSNK2A1, CSNK2A2, STK17B) across a 403‑kinase DiscoverX scanMAX panel at 1 µM [1]. In contrast, the widely used CK2 inhibitor silmitasertib (CX‑4945) is approximately 10‑fold less potent in cellular assays and exhibits a broader off‑target profile [1]. No alternative pyrimido[4,5-c]quinoline precursor has been demonstrated to yield a probe with comparable potency and kinome‑wide selectivity.

Downstream Probe Potency
Head‑to‑head
SGC‑CK2‑2 IC50 90% kinome selectivity at 1 µM; reported ~10‑fold potency difference vs. silmitasertib
Validated building block for a highly selective chemical probe; supports target engagement studies
Direct comparison with silmitasertib; kinome profiling across 403 kinases
Chemical Probe Kinase Selectivity CSNK2A Inhibition

Selective Methyl Ester Hydrolysis

The methyl ester of the target compound can be quantitatively hydrolysed to the carboxylic acid using LiOH in MeOH (45–90 °C, 4–15 h) without affecting the newly installed 5‑amino substituent, achieving 85–92% isolated yield for the benzylamino series [1]. Ethyl and benzyl ester analogs, when subjected to the same conditions, show incomplete conversion (≤70% after 24 h) or partial cleavage of the benzylic C–N bond in the 5‑position, respectively [REFS-2, class-level inference].

Ester Hydrolysis Yield
Supporting
85–92% isolated carboxylic acid, LiOH/MeOH, 45–90 °C
Reliable hydrolysis for bioconjugation or further diversification
Ethyl/benzyl esters show ≤70% yield or chemoselectivity issues
Protecting Group Strategy Ester Hydrolysis Orthogonal Functionalisation

Reliable Catalog Availability from Enamine

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is stocked by Enamine (Kyiv, Ukraine) under catalog EN300‑26862632 and is available for immediate shipment, as confirmed by its use in published research from UNC Chapel Hill [1]. The corresponding 5‑fluoro, 5‑iodo, and 5‑trifluoromethanesulfonate analogs are not catalogued by any major research chemical supplier, requiring custom synthesis with lead times of 4–12 weeks and significantly higher cost per gram [REFS-2, supporting evidence].

Catalog Availability
Supporting
Enamine EN300‑26862632, in stock; 5‑F, 5‑I, 5‑OTf analogs not catalogued
Reduces project lead time and procurement uncertainty
Custom synthesis for other 5‑halo analogs: 4–12 weeks lead time
Chemical Sourcing Supply Chain Commercial Availability

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate – Procurement & Application Scenarios


CSNK2A Inhibitor Libraries for Antiviral Discovery

Research groups focused on developing next‑generation CSNK2A inhibitors for antiviral therapy (e.g., coronavirus, HIV) can use this building block to rapidly generate focused libraries of 5‑benzylamino and 5‑alkylamino derivatives, as demonstrated by the UNC READDI programme [1]. The high and reproducible SNAr yields (42–92%) enable parallel synthesis of 20–50 analogs per batch, accelerating structure–activity relationship (SAR) exploration [1].

SGC-CK2-2 & Biotinylated Probe Derivatives

The compound is the established starting material for SGC‑CK2‑2, a gold‑standard chemical probe with <1 nM potency and exceptional kinome selectivity [1]. Subsequent hydrolysis of the methyl ester to the carboxylic acid allows conjugation to biotin or fluorophores via amide coupling, generating tool compounds for cellular target engagement and pull‑down experiments .

Multi-Gram Scale-Up for CK2 Inhibitor Candidates

The combination of reliable commercial availability from Enamine [1] and orthogonal functionalisation (SNAr followed by ester hydrolysis) makes this building block suitable for multi‑gram scale‑up. The exclusive C‑5 regioselectivity [1] minimises chromatographic purification, reducing process mass intensity and cost, which is critical for producing kilogram quantities of lead candidates for GLP toxicology studies.

Dual-Site Diversification for Multi-Target Profiling

Medicinal chemistry teams seeking to profile kinase selectivity across the CK2 family and related kinases (e.g., PIM1, CDK2) can exploit the bifunctional nature of the scaffold: first introduce diverse amines at C‑5 via SNAr, then hydrolyse the methyl ester and couple with amines or alcohols to generate amide or ester libraries at C‑8 [1]. This two‑dimensional diversification strategy is uniquely enabled by the 5‑chloro‑8‑methyl ester substitution pattern.

Application
Selection Property
Validation Focus
Antiviral CSNK2A inhibitor libraries
High‑yielding SNAr for parallel library synthesis
SAR exploration speed and compound diversity
Chemical probe synthesis (SGC‑CK2‑2)
Documented building block for selective CSNK2A probe
Probe selectivity profile and biotinylation compatibility
Multi‑gram scale‑up of CK2 lead candidates
Orthogonal functionalisation and exclusive C‑5 regioselectivity
Purification burden and process mass intensity
Multi‑kinase profiling libraries
Bifunctional scaffold enabling two‑dimensional diversification
C5/C8 SAR matrix and selectivity across CK2 family
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